Conantokin G (free acid)
Description
Discovery and Zoological Origin of Conantokin G
Conantokin G is a natural peptide isolated from the venom of the marine cone snail, Conus geographus. smartox-biotech.comnih.govnih.gov This particular species, a fish-hunting cone snail, employs a complex cocktail of venomous peptides to rapidly paralyze its prey. smartox-biotech.comnih.gov The discovery of Conantokin G was a significant milestone, as it was the first conotoxin identified that lacked cysteine residues, a common feature in other conopeptides. nih.gov Its name is derived from the Filipino word "antokin," meaning sleepy, a nod to one of its notable effects observed in animal studies. wikipedia.org The peptide is composed of 17 amino acids and was first isolated based on its ability to induce a sleep-like state when injected intracranially in young mice. nih.govnih.gov
Biochemical Classification and Distinctive Features within Conopeptides
Conantokin G belongs to the conantokin family of conopeptides, which are also known as the "Conotoxin Superfamily B". wikipedia.org A defining characteristic of conantokins is the presence of multiple post-translationally modified glutamic acid residues, specifically gamma-carboxyglutamic acid (Gla). nih.govwikipedia.org Conantokin G itself contains five of these Gla residues. nih.govacs.org This modification is crucial for the peptide's structure and function, as the Gla residues facilitate the binding of divalent cations like calcium, which in turn induces a conformational change to an alpha-helical structure. nih.govwikipedia.org
Unlike the majority of conotoxins, which are characterized by a high density of disulfide bonds, conantokins are typically disulfide-poor or entirely lack them. wikipedia.orgkau.edu.sa This structural difference sets them apart from other conopeptide families. The primary structure of Conantokin G is a 17-residue peptide with an amidated C-terminal asparagine. acs.orgrcsb.org
Interactive Data Table: Biochemical Properties of Conantokin G
| Property | Value |
| Amino Acid Sequence | Gly-Glu-Gla-Gla-Leu-Gln-Gla-Asn-Gln-Gla-Leu-Ile-Arg-Gla-Lys-Ser-Asn-NH2 |
| Number of Amino Acids | 17 |
| Molecular Weight | ~2264.23 Da |
| Number of Gla Residues | 5 |
| Disulfide Bonds | 0 |
| Superfamily | Conantokin (Superfamily B) |
Historical Context of Conantokin G's Observed Biological Effects in Animal Models
Early research on Conantokin G revealed its potent effects on the central nervous system. When injected into the brains of young mice, it induced a state described as "sleep" or hyperactivity in adult mice. nih.govnih.gov This led to its nickname, the "sleeper peptide". nih.govwikipedia.org
Subsequent investigations delved into the molecular mechanism behind these effects. It was discovered that Conantokin G is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor crucial for synaptic plasticity and memory formation. smartox-biotech.comnih.govwikipedia.org Specifically, it shows a preference for NMDA receptors containing the NR2B subunit. smartox-biotech.comnih.govnih.gov This antagonism of the NMDA receptor is the basis for the observed neuroprotective, anticonvulsant, and antinociceptive properties of Conantokin G in various animal models. bohrium.comresearchgate.net For instance, in rat models of stroke, it has been shown to reduce neuronal damage and improve neurological recovery. researchgate.net Studies have also demonstrated its ability to block NMDA-induced elevations of cGMP in rat cerebellar slices. nih.gov
Interactive Data Table: Observed Biological Effects of Conantokin G in Animal Models
| Effect | Animal Model | Key Finding |
| Sleep-like state | Young mice | Intracranial injection induced a "sleeping" phenotype. nih.gov |
| Hyperactivity | Adult mice | Intracranial injection produced hyperactivity. nih.gov |
| Neuroprotection | Rat models of stroke | Reduced ischemic neurodegeneration and improved neurological recovery. researchgate.net |
| Anticonvulsant activity | Not specified | Potent anticonvulsant effects observed. bohrium.com |
| Antinociception | Not specified | Alleviated pain by blocking nociceptive transmission. researchgate.net |
| NMDA Receptor Antagonism | Murine cortical neurons | Blocked NMDA-evoked currents with an IC50 value of around 480 nM. smartox-biotech.comnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
2-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H137N25O45/c1-7-34(6)61(76(136)102-41(12-10-20-97-88(95)96)62(122)105-47(23-35(77(137)138)78(139)140)68(128)99-40(11-8-9-19-89)63(123)112-54(31-114)75(135)111-53(87(157)158)29-58(94)118)113-74(134)46(22-33(4)5)104-69(129)48(24-36(79(141)142)80(143)144)107-66(126)44(14-17-56(92)116)101-73(133)52(28-57(93)117)110-72(132)50(26-38(83(149)150)84(151)152)108-65(125)43(13-16-55(91)115)100-67(127)45(21-32(2)3)103-70(130)51(27-39(85(153)154)86(155)156)109-71(131)49(25-37(81(145)146)82(147)148)106-64(124)42(15-18-60(120)121)98-59(119)30-90/h32-54,61,114H,7-31,89-90H2,1-6H3,(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,98,119)(H,99,128)(H,100,127)(H,101,133)(H,102,136)(H,103,130)(H,104,129)(H,105,122)(H,106,124)(H,107,126)(H,108,125)(H,109,131)(H,110,132)(H,111,135)(H,112,123)(H,113,134)(H,120,121)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,95,96,97)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBJAZBKZZICDG-QGXIKSNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H137N25O45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2265.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133628-78-1 | |
| Record name | 133628-78-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Elucidation of Conantokin G S Interaction with N Methyl D Aspartate Receptors Nmdars
NMDAR Subunit Selectivity Profile of Conantokin G
The pharmacological effects of Conantokin G are largely defined by its selectivity for specific NMDA receptor subunits, particularly the NR2 subunit. This selectivity is a key determinant of its biological activity.
Conantokin G exhibits a strong preference for and potent antagonism of NMDA receptors that contain the NR2B subunit. nih.govnih.govsmartox-biotech.comtocris.com This selectivity has been demonstrated in various experimental settings, including electrophysiological recordings in cultured neurons and heterologous expression systems. nih.govnih.gov For instance, in murine cortical neurons, Conantokin G blocks NMDA-evoked currents with an IC50 value of approximately 480 nM. nih.govtocris.com Similarly, in Xenopus oocytes expressing recombinant NR1/NR2B receptors, the IC50 value is around 300 nM. tocris.com This preferential blockade of NR2B-containing receptors makes Conantokin G a valuable tool for distinguishing the functional roles of different NMDAR subtypes. nih.govresearchgate.net The molecular basis for this selectivity has been traced to specific amino acid residues within the S2 region of the NR2B subunit. nih.govnih.gov
Table 1: Inhibitory Potency of Conantokin G on NMDAR Subtypes
| Receptor Subtype | Cell Type | IC50 Value |
| NMDA (native) | Murine Cortical Neurons | 480 nM nih.govtocris.com |
| NR1/NR2B | Xenopus Oocytes | ~300 nM tocris.com |
| NR1/NR2A | Xenopus Oocytes | No significant inhibition at comparable concentrations tocris.com |
In contrast to its purely inhibitory effect on NR2B-containing receptors, Conantokin G displays a more complex, biphasic modulation of NR2A-containing NMDARs. nih.govresearchgate.net At low concentrations, the peptide can potentiate currents mediated by NR2A subunits, while at higher concentrations, it becomes inhibitory. nih.govresearchgate.net This dual-action response is more pronounced when glutamate (B1630785) concentrations are near their EC50 value and less evident at saturating glutamate levels. nih.govacs.org This suggests that the modulatory effect of Conantokin G on NR2A-containing receptors is dependent on the conformational state of the receptor, which is influenced by agonist binding.
The subunit composition of the NMDAR, including the specific splice variant of the essential NR1 subunit, can also affect the activity of Conantokin G. nih.gov While Conantokin G's primary selectivity is dictated by the NR2 subunit, the potency of its inhibition can vary depending on the NR1 splice variant co-assembled with the NR2 subunit. nih.govphysiology.org For example, studies have shown differences in Conantokin G's inhibitory profile when the NR1a splice variant is co-expressed with NR2B compared to the NR1b splice variant. This adds another layer of complexity to the peptide's interaction with the diverse population of NMDARs in the central nervous system.
Receptor Binding Characteristics and Ligand Interaction Sites of Conantokin G
The inhibitory action of Conantokin G is a result of its direct binding to the NMDAR complex, which involves a combination of competitive and non-competitive mechanisms.
The mechanism of Conantokin G's antagonism has been a subject of investigation, with evidence supporting both competitive and non-competitive modes of action. smartox-biotech.comdoc-developpement-durable.org Some studies indicate a competitive interaction, where Conantokin G's binding can be overcome by high concentrations of the agonist NMDA, suggesting it competes for the glutamate binding site. nih.gov Conversely, other reports describe non-competitive inhibition, where increasing NMDA concentrations fail to reverse the block, and the peptide allosterically modulates the receptor. nih.govsmartox-biotech.com This apparent discrepancy may be explained by the different experimental conditions and NMDAR subunit compositions used in various studies, highlighting the multifaceted nature of its binding.
A significant body of evidence points to the glutamate binding pocket on the NR2B subunit as a primary site of interaction for Conantokin G. nih.govresearchgate.net Site-directed mutagenesis studies have been crucial in identifying specific amino acid residues within the NR2B glutamate binding site that, when altered, significantly reduce the inhibitory potency of Conantokin G. nih.govresearchgate.net Mutations in the corresponding glycine (B1666218) binding pocket of the NR1 subunit have minimal effect on the peptide's activity. nih.gov Molecular modeling based on the structure of related glutamate receptors further supports the notion that Conantokin G physically occupies and blocks the glutamate binding cleft of the NR2B subunit, thereby preventing receptor activation. nih.govnih.gov
Influence on Intracellular Ion Homeostasis: Calcium and cGMP Regulation by Conantokin G
Conantokin G (Con G), a peptide antagonist of the N-methyl-D-aspartate receptor (NMDAR), exerts significant influence over intracellular ion homeostasis, primarily by modulating calcium (Ca2+) influx. nih.govgoogle.com As a selective inhibitor of NR2B-containing NMDARs, Con G effectively diminishes the increase in intracellular Ca2+ that is mediated by NMDAR activation. nih.govsmartox-biotech.com This reduction in Ca2+ influx is a key aspect of its neuroprotective effects against excitotoxicity. smartox-biotech.com
Studies have shown that Con G can block NMDA-induced elevation of cyclic guanosine (B1672433) monophosphate (cGMP) in rat cerebellar slices, with an IC50 of 171 nM. smartox-biotech.com This action is specific, as it does not affect kainate-mediated events. google.com The regulation of cGMP levels is a downstream consequence of the inhibition of Ca2+ entry through NMDAR channels. The influx of Ca2+ through these channels typically leads to the activation of nitric oxide synthase, which in turn stimulates the production of cGMP. By blocking the initial Ca2+ signal, Con G prevents this cascade.
The inhibition of Ca2+ influx by Con G has been observed in various neuronal preparations. In cultured primary rat hippocampal neurons, Con G effectively reduces NMDA-induced Ca2+ influx. nih.gov This effect is concentration-dependent. smartox-biotech.com Furthermore, Con G has been shown to block NMDAR-mediated excitatory postsynaptic currents (EPSCs), which are associated with Ca2+ entry at the synapse. wikipedia.org The peptide's ability to reduce the strength of excitotoxic intracellular Ca2+ actions contributes to its capacity to block different forms of neuronal injury in vitro. wikipedia.org
The interaction of Con G with NMDARs and its subsequent effect on ion homeostasis is complex. While it is established that Con G reduces glutamate or NMDA-mediated increases in intracellular Ca2+, its neurochemical profile is distinct from other noncompetitive NMDA antagonists. google.com For instance, the polyamine spermine, which can potentiate NMDA responses, has been shown to enhance the blocking activity of Con G. nih.gov
Inhibition of Ca2+ influx through extrasynaptic NMDARs by Con G has been linked to neuroprotective signaling pathways. This includes the enhanced activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB), leading to improved mitochondrial viability. smartox-biotech.comnih.gov Conversely, the pro-survival signaling pathways that are stimulated by Ca2+ influx through synaptic NMDARs are abolished by Con G. smartox-biotech.comnih.gov This differential effect on synaptic versus extrasynaptic NMDARs highlights the nuanced role of Con G in regulating intracellular signaling cascades.
Interactive Data Table: Effect of Conantokin G on NMDAR-Mediated Responses
| Parameter | Observation | Cell Type | Significance | Reference |
| NMDA-induced Ca2+ influx | Effectively diminished | Cultured rat hippocampal neurons | Demonstrates direct inhibition of ion flow | nih.gov |
| NMDA-induced cGMP elevation | Blocked (IC50 = 171 nM) | Rat cerebellar slices | Indicates downstream signaling effects | smartox-biotech.com |
| Extrasynaptic NMDAR Ca2+ influx | Inhibited, leading to enhanced CREB and ERK1/2 activation | Neurons | Highlights neuroprotective pathway activation | smartox-biotech.comnih.gov |
| Synaptic NMDAR Ca2+ influx | Pro-signaling pathways abolished | Neurons | Shows differential effects on NMDAR populations | smartox-biotech.comnih.gov |
Developmental and Regional Specificity of Conantokin G Action on Native Neuronal NMDARs
The inhibitory action of Conantokin G on N-methyl-D-aspartate receptors (NMDARs) exhibits notable developmental and regional specificity, which is intrinsically linked to the changing subunit composition of NMDARs during neuronal maturation and across different brain regions. nih.govnih.gov Conantokin G is a selective antagonist for NMDARs containing the NR2B subunit. nih.govnih.gov
During the development of the central nervous system, there is a well-documented "developmental switch" in the expression of NR2 subunits. In early development, NR2B subunits are predominantly expressed, while in the mature brain, there is an increase in the proportion of NR2A subunits. nih.gov Consequently, the potency of Conantokin G is higher in immature neurons where NR2B-containing NMDARs are more abundant. nih.govnih.gov Studies on cultured primary rat hippocampal neurons have demonstrated that the inhibitory potency of Conantokin G diminishes as the neurons mature. nih.govnih.gov This age-dependent decrease in efficacy is observed in the inhibition of both whole-cell currents and the amplitude of spontaneous excitatory postsynaptic currents (sEPSCs). nih.gov
Regionally, the action of Conantokin G is also dependent on the distribution of NR2B subunits. For example, in neonatal rat cerebellar preparations, Conantokin G effectively blocks the NMDA-induced rise in cGMP levels. psu.edu The hippocampus and cortex are other regions where the effects of Conantokin G have been studied, particularly in the context of excitotoxicity and synaptic plasticity. nih.govnih.gov In organotypic hippocampal brain slice cultures, Conantokin G (also referred to as CGX-1007) has been shown to significantly reduce excitotoxic cell death induced by NMDA. nih.gov
The specificity of Conantokin G for NR2B-containing receptors makes it a valuable tool for dissecting the roles of different NMDAR subtypes in various brain regions and at different developmental stages. acs.org While primarily targeting NR2B, some studies suggest that Conantokin G may also have actions at other NMDAR subtypes, such as a weak inhibition at NR1a/NR2C receptors and no effect on NR1a/NR2D receptors. nih.gov Furthermore, it has been proposed that Conantokin G may act on both diheteromeric (NR1/NR2B) and triheteromeric (NR1/NR2A/NR2B) NMDARs. wikipedia.org
Interactive Data Table: Developmental and Subunit Specificity of Conantokin G
| Neuronal Age | NMDAR Subunit Predominance | Conantokin G Potency | Effect on sEPSCs | Reference |
| Immature (e.g., DIV 9) | High NR2B | High | Significant inhibition | nih.govnih.gov |
| Mature (e.g., DIV 16) | Increased NR2A | Diminished | Reduced inhibition | nih.govnih.gov |
| NMDAR Subunit Combination | Conantokin G Inhibition | Cell Type | Reference |
| NR1/NR2B | Potent | Cultured neurons, HEK 293 cells | nih.govnih.gov |
| NR1/NR2A | Weak or no inhibition | HEK 293 cells | nih.govnih.gov |
| NR1/NR2C | Weak inhibition | HEK 293 cells | nih.gov |
| NR1/NR2D | No effect | HEK 293 cells | nih.gov |
Neurobiological and Electrophysiological Effects of Conantokin G in Experimental Models
Neuroprotective Efficacy in In Vitro Excitotoxicity Models
Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a key factor in several neurodegenerative conditions. nih.gov Conantokin G has demonstrated considerable efficacy in protecting neurons from excitotoxic insults in various experimental settings.
Protection against NMDA-Induced Neuronal Injury by Conantokin G
The N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, plays a crucial role in excitotoxicity. nih.gov Overactivation of this receptor leads to excessive calcium influx and subsequent neuronal damage. Conantokin G has been shown to be a potent antagonist of the NMDA receptor, particularly those containing the NR2B subunit. nih.govsmartox-biotech.com
In studies using primary cerebellar neurons, Conantokin G effectively decreased the excitotoxic calcium responses triggered by NMDA. nih.govpsu.edu Furthermore, in organotypic hippocampal brain slice cultures, Conantokin G significantly reduced NMDA-induced excitotoxic cell death in a manner dependent on its concentration. nih.gov Interestingly, its neuroprotective action is likely due to its interaction with multiple NMDA receptor subtypes, including those containing NR2A and NR2B subunits, distinguishing it from other NR2B-specific antagonists like ifenprodil (B1662929) which failed to offer similar protection in the same model. nih.gov
Attenuation of Hypoxia/Hypoglycemia-Mediated Neuronal Damage by Conantokin G
Conditions of low oxygen (hypoxia) and low glucose (hypoglycemia), often associated with ischemic events like stroke, can trigger neuronal damage through excitotoxic mechanisms. Conantokin G has shown protective effects in models simulating these conditions. In primary cultures of rat cerebellar neurons, Conantokin G provided dose-dependent and complete neuroprotection against neuronal injury induced by hypoxia/hypoglycemia. nih.govmdpi.com This suggests that by blocking NMDA receptors, Conantokin G can mitigate the downstream cascade of events leading to cell death in ischemic-like conditions. psu.edu
Mitigation of Glutamate- and Veratridine-Induced Injury by Conantokin G
Beyond direct NMDA receptor activation, Conantokin G also protects against neuronal injury caused by broader excitotoxic insults. In primary cerebellar neurons, it has demonstrated neuroprotective capabilities against injury induced by both glutamate, the primary excitatory neurotransmitter, and veratridine, a neurotoxin that causes persistent activation of sodium channels leading to excessive glutamate release. nih.govpsu.edu This broad-spectrum protection highlights the central role of NMDA receptor antagonism in its neuroprotective profile.
| Insult | Model System | Observed Effect of Conantokin G |
| NMDA | Primary cerebellar neurons | Decreased excitotoxic calcium responses. nih.govpsu.edu |
| NMDA | Organotypic hippocampal slices | Concentration-dependent reduction of excitotoxic cell death. nih.gov |
| Hypoxia/Hypoglycemia | Primary cerebellar neurons | Dose-dependent and complete neuroprotection. nih.govmdpi.com |
| Glutamate | Primary cerebellar neurons | Neuroprotection against induced injury. nih.govpsu.edu |
| Veratridine | Primary cerebellar neurons | Neuroprotection against induced injury. nih.govpsu.edu |
Modulation of Neuronal Signaling Pathways by Conantokin G
The neuroprotective effects of Conantokin G extend beyond direct receptor antagonism to the modulation of intracellular signaling pathways that govern gene expression and cell survival.
Regulation of Immediate Early Gene Expression (e.g., c-fos)
Immediate early genes, such as c-fos, are rapidly transcribed in response to neuronal activity and can be involved in both adaptive and pathological processes, including delayed cell death following ischemic injury. mdpi.comksdb.org Studies have shown that Conantokin G can modulate the expression of these genes. Following occlusion of the middle cerebral artery in rats, a model for stroke, administration of Conantokin G was found to reduce the expression of c-fos mRNA by 50% throughout the injured area. psu.edu This downregulation of a gene associated with neuronal death pathways further underscores the neuroprotective capacity of Conantokin G. psu.edumdpi.com
Effects on Cell Survival Pathways (e.g., Bcl-2)
The Bcl-2 family of proteins plays a critical role in regulating apoptosis, or programmed cell death. nih.gov Anti-apoptotic members of this family, such as Bcl-2, promote cell survival. Research has indicated that Conantokin G can positively influence these survival pathways. In a rat model of focal ischemia, treatment with Conantokin G led to an increase in the immunoreactivity of Bcl-2, an anti-apoptotic protein. mdpi.com This upregulation of a key cell survival protein, coupled with the reduction in c-fos expression, suggests that Conantokin G can shift the cellular balance towards survival in the face of excitotoxic and ischemic insults. mdpi.comnih.gov
| Signaling Molecule | Effect of Conantokin G | Implication |
| c-fos | Decreased expression. psu.edumdpi.com | Attenuation of delayed cell death pathways. mdpi.com |
| Bcl-2 | Increased immunoreactivity. mdpi.com | Promotion of cell survival. |
Impact on Protein Phosphorylation (e.g., CREB(P-Ser133))
Conantokin G (free acid) demonstrates a complex, context-dependent influence on the phosphorylation of the cAMP response element-binding protein (CREB) at its Serine-133 residue, a critical event in neuronal signaling pathways related to survival and plasticity. The peptide's effect is notably dependent on the developmental stage of neurons and the specific location of the N-methyl-D-aspartate receptors (NMDARs) being activated.
The opposing effects of Conantokin G are also evident when considering synaptic versus extrasynaptic NMDARs. Activation of synaptic NMDARs typically promotes the phosphorylation of signaling molecules like CREB, contributing to neuron survival. nih.gov Conversely, stimulation of extrasynaptic NMDARs can lead to the dephosphorylation of CREB and trigger neuronal death pathways. nih.govnih.gov Conantokin G, by selectively antagonizing NR2B-containing NMDARs which are predominantly extrasynaptic in mature neurons, can be neuroprotective. nih.govresearchgate.net It achieves this by inhibiting the calcium influx through these extrasynaptic channels, which in turn enhances the levels of activated CREB. researchgate.netsmartox-biotech.com This targeted action allows Conantokin G to counteract the detrimental effects of extrasynaptic NMDAR hyperactivity while preserving the pro-survival signaling originating from synaptic NMDARs. nih.govresearchgate.net
Electrophysiological Modulations in Neuronal Circuits by Conantokin G
Conantokin G (free acid) significantly modulates neuronal circuit activity by acting as a functional inhibitor of NMDARs. wikipedia.org Its primary electrophysiological effect is the inhibition of NMDAR-mediated excitatory postsynaptic currents (EPSCs), which has been observed in various experimental models, including cultured cortical and hippocampal neurons. wikipedia.orgphysiology.orgaesnet.orgphysiology.org
Inhibition of NMDAR-Mediated Spontaneous Excitatory Postsynaptic Currents (sEPSCs) by Conantokin G
Conantokin G demonstrates a concentration-dependent inhibition of NMDAR-mediated spontaneous excitatory postsynaptic currents (sEPSCs). physiology.orgnih.gov This inhibitory action has been characterized in detail using whole-cell patch-clamp techniques in cultured cortical neurons. physiology.orgnih.gov The peptide effectively reduces both the amplitude and frequency of these spontaneous currents. wikipedia.org This effect is attributed to its antagonist action at the NMDAR, specifically its interaction with the NR2B subunit. researchgate.netphysiology.org
The potency of Conantokin G in inhibiting sEPSCs shows a dependency on the developmental stage of the neurons. physiology.orgnih.gov Its efficacy decreases as cortical neurons mature in culture, a phenomenon linked to the developmental switch in NMDAR subunit composition, where the expression of NR2A subunits increases relative to NR2B. nih.govphysiology.orgphysiology.org Interestingly, the inhibitory effect of Conantokin G on sEPSCs is not directly influenced by the concentration of the co-agonist glycine (B1666218). physiology.orgnih.gov
Effects on Calcium Influx Dynamics via Synaptic and Extrasynaptic NMDARs
Conantokin G exerts distinct effects on calcium (Ca2+) influx depending on whether the NMDARs are located synaptically or extrasynaptically. researchgate.net It effectively diminishes NMDA-induced Ca2+ influx in cultured rat hippocampal neurons. nih.gov This inhibition of Ca2+ influx through extrasynaptic NMDAR channels is considered neuroprotective. smartox-biotech.com By selectively targeting the NR2B subunit, which is a key component of extrasynaptic NMDARs, Conantokin G can prevent the detrimental consequences of excessive extrasynaptic Ca2+ entry. nih.govresearchgate.net
Conversely, Ca2+ influx through synaptic NMDARs is associated with pro-survival signaling pathways. researchgate.net Conantokin G's selective antagonism of the predominantly extrasynaptic NR2B-containing receptors allows it to abolish the harmful effects of extrasynaptic activation while leaving the beneficial synaptic signaling relatively intact. nih.govresearchgate.net This differential modulation of Ca2+ influx at synaptic versus extrasynaptic sites underscores the peptide's potential for therapeutic intervention in conditions characterized by NMDAR-mediated excitotoxicity. researchgate.netplos.org
Effects of Conantokin G in Preclinical Models of Neurological States
Conantokin G (free acid) has demonstrated significant therapeutic potential in a variety of preclinical models of neurological disorders, primarily due to its selective antagonism of NR2B-containing NMDARs. smartox-biotech.complos.orgmdpi.comresearchgate.net
Anticonvulsant Properties in Animal Seizure Models
Conantokin G, also referred to as CGX-1007, has been shown to possess potent and broad-spectrum anticonvulsant activity in several animal models of seizures. aesnet.orgnih.gov Its efficacy has been observed in models such as the Frings audiogenic seizure susceptible mouse model, the maximal electroshock (MES) test, and the subcutaneous pentylenetetrazol (scPTZ) seizure model. aesnet.orggoogle.com The anticonvulsant effects are attributed to its ability to reduce current flow through NMDARs, thereby dampening the excessive neuronal excitation that underlies seizure activity. aesnet.org Studies have indicated that Conantokin G has a high protective index in these models, suggesting a favorable therapeutic window compared to some traditional anti-seizure medications. google.com
Antinociceptive Actions in Animal Pain Models
Conantokin G has exhibited significant antinociceptive (pain-relieving) effects in various animal models of pain, including those for persistent, inflammatory, and neuropathic pain. mdpi.comnih.govnih.gov Its analgesic properties are linked to its ability to block NMDARs containing the NR2B subunit, which play a crucial role in the central sensitization processes that lead to chronic pain states. nih.govnih.gov
In the formalin test, a model of persistent pain, Conantokin G has been shown to suppress the tonic (late) phase of the nociceptive response. mdpi.comnih.gov It has also demonstrated efficacy in models of neuropathic pain, such as those induced by spinal nerve ligation or chronic constriction injury, and in inflammatory pain models like the complete Freund's adjuvant (CFA)-induced pain model. mdpi.comnih.govnih.gov Research suggests that the antinociceptive action of Conantokin G is related to its NR2B selectivity, which may offer a better side-effect profile compared to non-selective NMDAR antagonists. mdpi.comnih.gov
Interactive Data Tables
Table 2: Electrophysiological Effects of Conantokin G
| Parameter | Effect | Experimental Model | Reference |
|---|---|---|---|
| NMDAR-mediated sEPSCs | Concentration-dependent inhibition. | Cultured Cortical Neurons | physiology.orgnih.gov |
| sEPSC Amplitude and Frequency | Reduction. | Cultured Neurons | wikipedia.org |
| NMDA-induced Ca2+ Influx | Diminished. | Cultured Rat Hippocampal Neurons | nih.gov |
Table 3: Preclinical Efficacy of Conantokin G
| Neurological State | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Seizures | Frings Audiogenic Seizure, MES, scPTZ | Potent, broad-spectrum anticonvulsant activity. | aesnet.orgnih.govgoogle.com |
| Persistent Pain | Formalin Test | Suppression of the late phase nociceptive response. | mdpi.comnih.gov |
| Neuropathic Pain | Spinal Nerve Ligation, Chronic Constriction Injury | Attenuation of nociceptive responses. | mdpi.comnih.gov |
Modulation of Sensory Neuron Chemical Coding (e.g., Dorsal Root Ganglion neurons)
Conantokin G has been shown to modulate the chemical coding of sensory neurons, particularly within the dorsal root ganglion (DRG). nih.govbibliotekanauki.pl As an antagonist of NMDA receptors, which are involved in pain and hypersensitivity, Con-G's influence on the plasticity of sensory neurons is of significant interest. nih.govbibliotekanauki.pl
A study utilizing a porcine model investigated the effects of Conantokin G on DRG neurons that supply the urinary bladder. nih.govbibliotekanauki.pl In this model, intramural injections of Conantokin G led to significant changes in the neurochemical profile of these sensory neurons. nih.govbibliotekanauki.pl Specifically, there was a marked decrease in the population of neurons expressing substance P (SP), pituitary adenylate cyclase-activating polypeptide (PACAP), somatostatin (B550006) (SOM), calbindin (CB), and nitric oxide synthase (NOS). nih.govbibliotekanauki.pl Conversely, the study observed a significant increase in the number of neurons expressing galanin (GAL). nih.govbibliotekanauki.pl
These findings demonstrate that Conantokin G can actively alter the chemical signature of sensory neurons. nih.govbibliotekanauki.pl The observed shift in neuropeptide expression, from predominantly pro-nociceptive markers like Substance P to those associated with inhibitory or modulatory functions like galanin, suggests a potential mechanism for its effects in sensory modulation. nih.govbibliotekanauki.pl This plasticity in the chemical coding of DRG neurons indicates that Conantokin G could influence sensory processing at the peripheral level. nih.govbibliotekanauki.pl
Table 2: Changes in Chemical Coding of Porcine DRG Neurons After Conantokin G Administration
| Neurochemical Marker | % of Labeled Neurons (Control) | % of Labeled Neurons (Conantokin G Treated) | Change | Reference |
|---|---|---|---|---|
| Substance P (SP) | 45% | 20% | Decrease | nih.govbibliotekanauki.pl |
| Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) | 26% | 13% | Decrease | nih.govbibliotekanauki.pl |
| Somatostatin (SOM) | 3% | 1.3% | Decrease | nih.govbibliotekanauki.pl |
| Calbindin (CB) | 4% | 1.2% | Decrease | nih.govbibliotekanauki.pl |
| Nitric Oxide Synthase (NOS) | 6% | 0.9% | Decrease | nih.govbibliotekanauki.pl |
| Galanin (GAL) | 6.5% | 39% | Increase | nih.govbibliotekanauki.pl |
Structural Biology and Conformation Activity Relationships of Conantokin G
Primary Amino Acid Sequence and Post-Translational Modifications of Conantokin G
Conantokin G is a 17-amino acid peptide. acs.org Its primary structure is notable for two key post-translational modifications: the presence of five gamma-carboxyglutamic acid (Gla) residues and an amidated C-terminus. acs.orgnih.gov The Gla residues result from a vitamin K-dependent carboxylation of glutamic acid residues. google.com This high density of Gla residues is a defining characteristic of the conantokin family and is crucial for the peptide's three-dimensional structure and biological activity. doc-developpement-durable.orgpnas.org The C-terminal amidation is another common post-translational modification in conotoxins that enhances stability. nih.gov
The 17-residue sequence of Conantokin G contains five Gla residues strategically positioned at locations 3, 4, 7, 10, and 14. doc-developpement-durable.orgoup.com This specific arrangement is not random; the spatial distribution of these negatively charged Gla residues is fundamental to the peptide's ability to coordinate with divalent cations, which in turn dictates its secondary and tertiary structure. nih.govashpublications.org The decarboxylation of these Gla residues has been shown to result in a loss of the peptide's sleep-inducing activity, highlighting their essential role. doc-developpement-durable.org In the presence of calcium, the side chains of Gla residues 3, 7, 10, and 14 align in a linear array on one face of the peptide's helical structure. ashpublications.org
| Position | Amino Acid | Modification |
|---|---|---|
| 1 | Glycine (B1666218) (Gly) | |
| 2 | Glutamic Acid (Glu) | |
| 3 | Gamma-Carboxyglutamic Acid (Gla) | Post-translational |
| 4 | Gamma-Carboxyglutamic Acid (Gla) | Post-translational |
| 5 | Leucine (B10760876) (Leu) | |
| 6 | Glutamine (Gln) | |
| 7 | Gamma-Carboxyglutamic Acid (Gla) | Post-translational |
| 8 | Asparagine (Asn) | |
| 9 | Glutamine (Gln) | |
| 10 | Gamma-Carboxyglutamic Acid (Gla) | Post-translational |
| 11 | Leucine (Leu) | |
| 12 | Isoleucine (Ile) | |
| 13 | Arginine (Arg) | |
| 14 | Gamma-Carboxyglutamic Acid (Gla) | Post-translational |
| 15 | Lysine (B10760008) (Lys) | |
| 16 | Serine (Ser) | |
| 17 | Asparagine (Asn) | C-terminal Amidation |
Secondary and Tertiary Structure Determination of Conantokin G
The three-dimensional structure of Conantokin G is highly dynamic and exquisitely sensitive to the presence of divalent cations. This conformational flexibility, driven by the interaction between Gla residues and metal ions, is a cornerstone of its biological function.
In the absence of divalent cations (the apo-form), Conantokin G is largely unstructured and exists in a random coil or a distorted 3₁₀ helical conformation. acs.orgdoc-developpement-durable.orgnih.govsemanticscholar.org However, upon the binding of divalent cations, it undergoes a significant conformational transition to a stable, linear alpha-helical structure. nih.govuq.edu.auacs.org This induced helix can span the entire length of the peptide, from residue 2 to 16. nih.govnih.gov This transition from a disordered to an ordered state is a critical event that presents the peptide in its biologically active conformation.
The formation of the alpha-helical structure in Conantokin G is entirely dependent on the presence of divalent cations. nih.govuq.edu.au The peptide exhibits selectivity for these cations, with the size of the ion playing a crucial role in the degree of helical stabilization. doc-developpement-durable.orgportlandpress.com
Smaller Cations (Mg²⁺, Mn²⁺, Zn²⁺): These ions are the most effective inducers of helicity, resulting in a conformation that is over 70% alpha-helical. doc-developpement-durable.orgportlandpress.com
Intermediate Cations (Ca²⁺): Calcium ions induce a significant but lesser degree of helicity, estimated to be around 50-60%. ashpublications.orgportlandpress.com Interestingly, Ca²⁺ binding has also been shown to promote the dimerization of Conantokin G, a phenomenon not observed with Mg²⁺, Zn²⁺, or Mn²⁺. nih.gov
Larger Cations (Ba²⁺): Larger cations are poor inducers of the helical structure, with Barium ions resulting in only about 7% helicity. doc-developpement-durable.org
The Gla residues form specific coordination sites for these cations. Nuclear Magnetic Resonance (NMR) studies suggest the existence of at least two distinct Ca²⁺-chelating sites, with one site involving Gla3 and Gla7, and a second site involving Gla10 and/or Gla14. doc-developpement-durable.orgacs.org A proposed model for Mg²⁺ binding indicates that three magnesium ions are coordinated by the five Gla residues, creating a network that stabilizes the helical fold. nih.gov
| Cation | Ionic Radius (pm) | Induced α-Helix Content | Reference |
|---|---|---|---|
| Mg²⁺ | 72 | >70% | doc-developpement-durable.orgportlandpress.com |
| Mn²⁺ | 83 | >70% | portlandpress.com |
| Zn²⁺ | 74 | >70% | doc-developpement-durable.orgportlandpress.com |
| Ca²⁺ | 100 | ~50-60% | ashpublications.orgportlandpress.com |
| Cd²⁺ | 95 | ~50-60% | portlandpress.com |
| Ba²⁺ | 135 | ~7% | doc-developpement-durable.org |
The structural properties of Conantokin G have been extensively investigated using high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. nih.govdoc-developpement-durable.orguq.edu.au
Circular Dichroism (CD) Spectroscopy: CD studies have been instrumental in demonstrating the dramatic conformational change of Con-G. The spectra clearly show a transition from a random coil conformation in the absence of metal ions to a characteristic alpha-helical signature upon the addition of divalent cations. uq.edu.auportlandpress.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has provided detailed, atomic-level insights into the three-dimensional structure of Conantokin G in both its metal-free and cation-bound states. nih.govuq.edu.au These studies have confirmed the formation of an alpha-helix in the presence of cations and have been crucial in calculating the precise geometry of the peptide. acs.orgnih.govacs.org Furthermore, NMR data have helped to identify the specific Gla residues involved in coordinating metal ions and have revealed that the helix may contain some flexibility, with potential transitions between alpha-helix and 3₁₀-helix conformations. uq.edu.aunih.gov
Structure-Activity Relationship (SAR) Studies of Conantokin G
Structure-activity relationship (SAR) studies have been vital in dissecting the roles of individual amino acid residues in the structure and function of Conantokin G. These studies have revealed that its biological activity is highly sensitive to modifications in its primary sequence and the resulting conformational changes. nih.govacs.org
Key findings from SAR studies include:
Importance of Gla Residues: The post-translationally modified Gla residues are indispensable for activity. Their chemical decarboxylation back to glutamic acid abolishes the peptide's biological effects. doc-developpement-durable.org All five Gla residues have been shown to contribute to the adoption of the Mg²⁺-dependent alpha-helical conformation. nih.gov
Role of Leucine at Position 5: Substitution of the Leucine residue at position 5 with Tyrosine (Tyr) leads to a significant decrease in the peptide's potency, indicating that the hydrophobicity and size of the residue at this position are important for receptor interaction. nih.govacs.org
Significance of Gla at Position 7: The residue at position 7 is a critical determinant of activity. Replacing Gla7 with Alanine (Ala) surprisingly increases the peptide's potency, while replacing it with Lysine (Lys) results in activity comparable to the native peptide. nih.govacs.org
Contribution of Asparagine Residues: The Asparagine (Asn) residues at positions 8 and/or 17 appear to be important for the peptide's function as an inhibitor of the NMDA receptor, although they are not critical for maintaining the secondary structure. nih.govacs.org
Receptor Interaction Model: A computational docking model suggests that Conantokin G fits into the agonist binding cleft of the NR2 subunit of the NMDA receptor. This model proposes specific interactions between residues Glu2, Lys15, and Asn17 of Conantokin G and the receptor. researchgate.net
These SAR studies underscore the intricate relationship between the primary sequence, the cation-induced helical structure, and the specific orientation of side chains required for potent and selective antagonism of the NMDA receptor.
Identification of Critical Amino Acid Residues for NMDAR Antagonist Activity and Subunit Selectivity of Conantokin G
The selectivity of Conantokin G for GluN2B-containing NMDARs is a key feature that distinguishes it from other conantokins. nih.govnih.gov Research has revealed that specific amino acid residues within the Con-G sequence are critical for both its antagonist activity and its subunit selectivity.
Studies utilizing synthetic analogs and chimeric peptides have pinpointed the N-terminal region of Con-G as the primary determinant of its high selectivity for the GluN2B subunit. nih.gov The amino acid at position 5 plays a significant role in governing subunit selectivity. While the native Leucine at this position (Leu5) is essential for potent antagonist behavior, substituting it with Tyrosine (Tyr5) broadens the selectivity to include other NR2 subunits. nih.govnih.gov
Further research has highlighted the importance of other residues. For instance, the asparagine residues at positions 8 and 17 (Asn8 and Asn17) appear to be crucial for the inhibitory function of Con-G at the polyamine-stimulated [3H]MK-801 binding site, though they are not essential for maintaining its secondary structure. nih.gov The interaction of Con-G with the NMDAR is also influenced by specific residues within the receptor itself. The S2 region of the GluN2B subunit has been identified as a key determinant for Con-G's inhibitory activity and selectivity. nih.govnih.gov
| Residue Position | Original Amino Acid | Substitution | Effect on Activity/Selectivity |
| 5 | Leucine (Leu) | Tyrosine (Tyr) | Broadens NR2 selectivity nih.govnih.gov |
| 8 | Asparagine (Asn) | - | Important for inhibitory function nih.gov |
| 17 | Asparagine (Asn) | - | Important for inhibitory function nih.gov |
Impact of Gla Residue Positions on Functional Properties of Conantokin G
The five γ-carboxyglutamic acid (Gla) residues at positions 3, 4, 7, 10, and 14 are a hallmark of Conantokin G and are fundamental to its structure and function. nih.gov These residues, with their dual carboxylate side chains, are capable of chelating divalent cations like Ca2+, which in turn stabilizes the α-helical conformation of the peptide. nih.govacs.org The positioning of these Gla residues is critical for this induced helicity and, consequently, for the biological activity of Con-G.
Systematic replacement of individual Gla residues has provided significant insights into their respective roles. The Gla residues at positions 3 and 4, located in the N-terminal region, are indispensable for NMDAR antagonist activity. nih.gov Replacement of Gla3 results in a marked reduction in potency, while substitution of Gla4 leads to a complete loss of antagonist action. nih.gov
In contrast, the Gla residues at positions 7, 10, and 14 are not strictly required for the peptide's inhibitory effects. nih.gov In fact, certain substitutions at these positions can even enhance activity. For example, replacing Gla7 with Alanine (Ala) results in a derivative that is approximately four times more potent than the parent Con-G. nih.govnih.gov This suggests that while the N-terminal Gla residues are crucial for binding and activity, the C-terminal Gla residues may play a more nuanced role in modulating the peptide's conformation and interaction with the receptor.
| Gla Position | Substitution | Effect on NMDAR Antagonist Activity |
| 3 | Alanine/Serine | Markedly reduced potency nih.gov |
| 4 | Alanine/Serine | No antagonist action nih.gov |
| 7 | Alanine | ~4-fold increase in potency nih.govnih.gov |
| 7 | Serine | Similar potency to parent peptide nih.gov |
| 7 | Lysine | No effect on potency nih.gov |
| 10 | Serine | Similar potency to parent peptide nih.gov |
| 14 | Alanine/Serine | Similar potency to parent peptide nih.gov |
Effects of Amino Acid Substitutions and Deletions on Biological Activity of Conantokin G
Beyond the critical Gla residues, substitutions and deletions of other amino acids in the Conantokin G sequence have been instrumental in elucidating structure-activity relationships. The secondary structure and biological activity of Con-G are highly sensitive to such modifications. nih.gov
NMR studies have shown that Con-G adopts a helical conformation from residues 2 to 16, which is kinked near Gla10. nih.gov Attempts to enforce a linear helical structure through substitutions resulted in only a minor reduction in potency, indicating that some conformational flexibility is tolerated. nih.gov However, more drastic changes, such as incorporating a salt-bridge replacement to disrupt helix formation, lead to a significant loss of activity. nih.gov
The substitution of Gla7 with Lysine (Lys7) does not significantly alter the peptide's potency, but both Con-G and the Lys7 variant exhibit selectivity between different NMDAR subtypes found in various brain regions. nih.gov Deletions within the peptide sequence can also have profound effects. For instance, in the related conantokin-R, deleting an Alanine at position 10, which shifts the position of a Gla residue to align with the Gla10 position in Con-G, confers NR2B selectivity. nih.gov This highlights the critical role of the precise spacing of the Gla residues in determining subunit preference.
| Modification | Description | Effect on Biological Activity |
| Gla7 -> Ala7 | Substitution | Increased potency nih.govnih.gov |
| Leu5 -> Tyr5 | Substitution | Broadened NR2 selectivity nih.govnih.gov |
| Gla7 -> Lys7 | Substitution | No significant effect on potency nih.gov |
| N-terminal acetylation | Modification | No measurable activity ingentaconnect.com |
| Free C-terminus | Modification | No measurable activity ingentaconnect.com |
Chemical Synthesis and Design of Conantokin G Analogues for Research
Methodologies for Solid-Phase Peptide Synthesis of Conantokin G
The primary method for producing Conantokin G and its analogues for research purposes is Solid-Phase Peptide Synthesis (SPPS). google.com This technique is preferred over isolation from natural sources due to the very small amounts of the peptide, often 10 micrograms or less, obtainable from a single cone snail. google.com SPPS allows for the creation of substantial quantities of the bioactive peptide. google.com
The synthesis is typically performed on an automated peptide synthesizer, such as the Applied Biosystems model 433A. nih.govarvojournals.org The process involves sequentially coupling protected α-amino acids to a growing peptide chain that is anchored to an insoluble polymer resin, starting from the C-terminus of the peptide. google.combeilstein-journals.org
Both major SPPS chemistries, Fmoc and Boc, have been utilized for synthesizing conantokins.
Fmoc Chemistry : N-(9-fluorenyl)methoxycarbonyl (Fmoc) chemistry is a common approach. For instance, the synthesis of Conantokin-P, a related peptide, used standard Fmoc chemistry with activated pentafluorophenyl (Opfp) esters. nih.gov The side chains of amino acids like cysteine and the crucial γ-carboxyglutamic acid (Gla) residues are protected with groups such as trityl and tertiary butyl, respectively. nih.gov
Boc Chemistry : The tert-butyloxycarbonyl (Boc) protection strategy has also been successfully employed for Conantokin G. uq.edu.au This manual solid-phase method utilized a p-methylbenzhydrylamine-resin and specific side-chain protecting groups for the various amino acids, such as xanthyl for asparagine and glutamine, and cyclohexyl for glutamic acid and γ-carboxyglutamic acid. uq.edu.au
After the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed. nih.gov The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (HPLC), to yield the final, pure Conantokin G peptide. uq.edu.au
Rational Design and Synthesis of Conantokin G Derivatives
Rational design of Conantokin G analogues involves the strategic modification of its amino acid sequence to investigate and alter its biological activity, particularly its selectivity for different NMDA receptor subunits. This approach is essential for developing highly selective pharmacological tools and for understanding the molecular basis of the peptide's function. nih.govresearchgate.net
Conantokin G exhibits a notable selectivity for NMDA receptors containing the NR2B subunit. nih.govnih.govnih.gov Researchers have synthesized numerous analogues with specific amino acid substitutions to identify the key residues responsible for this selectivity.
A critical determinant for NR2B selectivity has been identified at position 5. psu.edu Studies have shown that the Leucine (B10760876) (Leu) residue at this position in Conantokin G is a major contributor to its preference for the NR2B subunit. psu.edu An analogue where this Leu was substituted with Alanine (Ala), Con-G[L5A], was found to be inactive at NMDA receptors, highlighting the importance of this specific residue. nih.gov
The post-translationally modified γ-carboxyglutamate (Gla) residues are also crucial for the peptide's activity. The substitution of Gla residues at positions 3 and 4 has been shown to greatly reduce or completely abolish the NMDA antagonist properties of Conantokin G. google.comgoogle.com Conversely, substitutions at Gla positions 7, 10, and 14 did not negatively impact the peptide's potency. google.com In some cases, replacing Gla residues with aspartate has been explored to create analogues with standard amino acids. google.com
Further research into the interaction between Conantokin G and the NMDA receptor has involved creating mutant receptors. By substituting amino acids in the Conantokin G-insensitive NR2A subunit with their counterparts from the sensitive NR2B subunit, researchers pinpointed specific receptor residues that govern the peptide's selective inhibition. nih.govnih.gov This work revealed that replacing Lysine (B10760008) at position 738 in the NR2A subunit with Methionine from the equivalent position in NR2B was sufficient to transfer high Conantokin G sensitivity to the formerly insensitive receptor. nih.govnih.gov
Table 1: Effects of Amino Acid Modifications on Conantokin G Activity
| Original Residue | Position | Substituted Residue | Effect on Activity/Selectivity | Reference(s) |
| Gla | 3 | Various | Greatly reduces NMDA antagonist activity. | google.com |
| Gla | 4 | Various | Destroys NMDA antagonist properties. | google.com |
| Leu | 5 | Ala | Inactive at NMDA receptors. | psu.edu, nih.gov |
| Gla | 7 | Various | Does not adversely affect potency. | google.com |
| Gla | 10 | Various | Does not adversely affect potency. | google.com |
| Gla | 14 | Various | Does not adversely affect potency. | google.com |
To further delineate the functional domains of conantokins, researchers have synthesized chimeric peptides. These chimeras are hybrid molecules created by combining segments from different conantokin peptides that exhibit distinct NMDA receptor subtype selectivities. google.comnih.gov This strategy helps to identify which regions of the peptide are responsible for specific activities.
For example, studies have been conducted on chimeras of Conantokin-Br, which is potent for NR2D-containing receptors, and Conantokin-R, which has a lower potency for this subtype. researchgate.netnih.gov By creating reciprocal chimeras where the N-terminal region of one peptide was fused to the C-terminal region of the other (e.g., con-Br/R and con-R/Br), it was demonstrated that the determinants for NR2D selectivity are located in the N-terminal region of the peptide. researchgate.netnih.gov
This chimeric approach, while not always involving Conantokin G directly, establishes a powerful methodology for dissecting the structure-function relationships within the conantokin family. nih.gov By swapping domains between Conantokin G and less NR2B-selective peptides like Conantokin-T, researchers can systematically map the residues and regions that confer Conantokin G's unique pharmacological profile. psu.edu The systematic definition of these key determinants is a critical step in the development of new conantokin-based ligands that are highly selective for each NMDA receptor subtype. researchgate.netnih.gov
Comparative Analysis Within the Conantokin Superfamily
Structural and Functional Similarities and Differences Among Conantokin Peptides (e.g., Conantokin T, R, L, P, E)
Conantokins are small peptides, typically ranging from 17 to 27 amino acids, that are characterized by the absence of the dense disulfide cross-links common in other conotoxin families. wikipedia.orgvliz.be Instead, their structure is largely defined by the presence of multiple, post-translationally modified γ-carboxyglutamic acid (Gla) residues. wikipedia.orgnih.gov
Conantokin G (Con-G), one of the most well-studied members, is a 17-amino-acid peptide containing five Gla residues. qyaobio.comnih.gov Its adoption of a stable α-helical conformation is critically dependent on the presence of divalent cations like Ca²⁺. nih.govnih.gov In the absence of these ions, Con-G exists in a random, unstructured state. acs.orgnih.gov
In contrast, other conantokins such as Conantokin-T (Con-T) and Conantokin-R (Con-R) are inherently α-helical, maintaining their structure even without metal cations. nih.govresearchgate.net Con-R is a longer peptide at 27 residues. researchgate.net Conantokin-L (Con-L) shares significant similarity with Con-R, particularly in its ability to induce sleep-like symptoms in animal models. wikipedia.org
A significant structural deviation is seen in Conantokin-P (Con-P) and Conantokin-E (Con-E). wikipedia.org Isolated from fish-hunting cone snails, Con-P is distinguished by a long disulfide loop that contains two Gla residues. wikipedia.orgnih.gov This structural feature contributes to a lower helical content (estimated at 44%) compared to Con-G, and notably, its conformation is not dependent on calcium. wikipedia.orgnih.gov Con-E is structurally very similar to Con-P. wikipedia.org
Functionally, all conantokins act as antagonists of the NMDAR. wikipedia.org This shared mechanism underlies their potent neuroactive properties, including anticonvulsant effects observed with Con-G, Con-T, Con-R, and Con-L. wikipedia.orgvliz.be The original name for Con-G, the "sleeper peptide," stems from its ability to induce a sleep-like state when administered to young mice. wikipedia.orgvliz.be
| Peptide | Amino Acid Length | Key Structural Features | Helical Structure Dependence on Ca²⁺ |
|---|---|---|---|
| Conantokin G (Con-G) | 17 | 5 Gla residues, no disulfide bonds. qyaobio.comnih.gov | Yes, requires divalent cations for stable α-helix. nih.govnih.gov |
| Conantokin T (Con-T) | 17-27 | Gla residues, no disulfide bonds. | No, inherently α-helical. nih.govresearchgate.net |
| Conantokin R (Con-R) | 27 | Gla residues, no disulfide bonds. researchgate.net | No, inherently α-helical. researchgate.net |
| Conantokin L (Con-L) | Similar to Con-R | Gla residues, no disulfide bonds. wikipedia.org | Not specified, but similar to Con-R. |
| Conantokin P (Con-P) | Not specified | Contains a long disulfide loop with 2 Gla residues. nih.gov | No, conformation is Ca²⁺-independent. nih.gov |
| Conantokin E (Con-E) | Similar to Con-P | Similar structure to Con-P. wikipedia.org | Not specified, but likely similar to Con-P. |
Diversity in NMDAR Subunit Selectivity Profiles Across Conantokin Variants
The therapeutic potential and utility of conantokins as pharmacological tools are greatly enhanced by their diverse selectivity for different NMDAR subunits. wikipedia.org Functional NMDARs are tetrameric complexes, typically composed of two NR1 subunits and two NR2 subunits (NR2A, NR2B, NR2C, or NR2D). acs.orgnih.gov The specific NR2 subunit composition dictates the receptor's pharmacological properties. nih.gov
Conantokin-G is renowned for its specific antagonism of NMDARs containing the NR2B subunit. nih.govqyaobio.comnih.govmedchemexpress.com This selectivity has made it a valuable tool for studying the specific roles of NR2B-mediated neurological processes. nih.gov In contrast, Conantokin-T is less selective, showing inhibitory activity at NMDARs containing either NR2A or NR2B subunits. nih.gov Conantokin-R also potently blocks both NR1/NR2A and NR1/NR2B heteromeric receptors but discriminates strongly against the NR2D subunit in favor of NR2B. vliz.benih.gov
| Conantokin Variant | Primary NMDAR Subunit Selectivity | Reference |
|---|---|---|
| Conantokin G (Con-G) | Selective for NR2B | nih.govnih.govmedchemexpress.com |
| Conantokin T (Con-T) | Non-selective (inhibits NR2A and NR2B) | nih.gov |
| Conantokin R (Con-R) | Potent against NR2A and NR2B; weak against NR2D | vliz.benih.gov |
| Conantokin P (Con-P) | Potent against NR2B; unique overall profile | nih.gov |
| Conantokin-Br | High potency for NR2D | nih.gov |
| Conantokin-Rl-A | Highly discriminative between NR2B and NR2C | wikipedia.org |
Influence of Gla Content and Distribution on Conformation and Activity in Different Conantokins
The γ-carboxyglutamic acid (Gla) residues are the biochemical hallmark of conantokins and are fundamental to both their structure and function. wikipedia.orgresearchgate.net These post-translationally modified residues, with their two carboxylic acid groups, are highly efficient at chelating divalent cations. researchgate.net
In many conantokins, such as Con-G, the binding of Ca²⁺ to Gla residues is the primary driver for folding into a stable α-helical conformation. nih.govnih.gov The specific (i, i+4) spacing of Gla residues is particularly favorable for this cation-induced structural organization. researchgate.net This mechanism is analogous to the Ca²⁺-mediated membrane binding of Gla-containing blood coagulation proteins. acs.org For conantokins, this interaction may serve to concentrate the peptides at the cell membrane, facilitating their interaction with the NMDAR target. acs.org The helical structure of Con-G is lost in the absence of calcium. acs.org
However, the dependence on cations for structural integrity is not universal across the superfamily. Con-T and Con-R are inherently helical, suggesting that other sequence features contribute to their stable conformation. researchgate.net Conantokin-P, which has a Lys residue at position 7 where other conantokins like Con-G have a Gla, maintains its helical structure independently of calcium. nih.gov Similarly, Con-Rl-A, in which two of the five Gla residues found in Con-G are replaced by Lys, also has a calcium-independent structure. wikipedia.org
The Gla residues are not only structural determinants but are also directly involved in biological activity. The Gla residue at position 4, which is conserved across all known conantokins, has been shown to be absolutely essential for the NMDAR antagonist activity of Con-G, Con-T, and Con-R. nih.gov It is postulated that the orientation of this critical Gla4 residue, which may be affected by the peptide's dimerization state, could influence the specific NMDAR subunit selectivity. nih.gov
| Conantokin | Gla Content/Distribution Feature | Effect on Conformation | Reference |
|---|---|---|---|
| Conantokin G (Con-G) | 5 Gla residues | Requires Ca²⁺ to fold into an α-helix. Unstructured otherwise. | nih.govnih.govacs.org |
| Conantokin T (Con-T) | Multiple Gla residues | Inherently α-helical, structure is not Ca²⁺-dependent. | researchgate.net |
| Conantokin R (Con-R) | Multiple Gla residues | Inherently α-helical, structure is not Ca²⁺-dependent. | researchgate.net |
| Conantokin P (Con-P) | Contains Lys-7 instead of Gla-7 | Helical structure is Ca²⁺-independent. | nih.gov |
| Conantokin-Rl-A | Two Gla residues replaced by Lys | Helical structure is Ca²⁺-independent. | wikipedia.org |
Emerging Research Perspectives on Conantokin G
Conantokin G as a Molecular Probe for NMDAR Function and Subtype Delineation
The utility of Conantokin G as a molecular probe stems from its remarkable selectivity for specific NMDA receptor (NMDAR) subunits. wikipedia.org NMDARs are heteromeric complexes typically composed of two NR1 subunits and two NR2 subunits. The type of NR2 subunit (NR2A, NR2B, NR2C, or NR2D) profoundly influences the receptor's functional properties. Conantokin G is a potent and selective competitive antagonist of NMDARs containing the NR2B subunit. nih.govresearchgate.net This specificity allows researchers to isolate and study the distinct physiological and pathological roles of NR2B-containing NMDARs.
Research has demonstrated that Conantokin G can be used to differentiate the functions of synaptic and extrasynaptic NMDARs. researchgate.net Since the NR2B subunit is a key component of extrasynaptic NMDARs, Conantokin G's selective antagonism provides a tool to explore the distinct signaling pathways activated by these different receptor pools. researchgate.net For instance, studies have shown that inhibiting extrasynaptic NMDARs with Conantokin G can be neuroprotective, highlighting the opposing roles of synaptic and extrasynaptic NMDAR activation. researchgate.net
Furthermore, the age-dependent expression of NMDAR subunits makes Conantokin G a valuable tool for developmental neurobiology studies. The potency of Conantokin G has been observed to decrease as cultured cortical neurons mature, a phenomenon linked to the developmental switch in NMDAR subunit composition from a predominance of NR2B in immature neurons to an increased proportion of NR2A in mature neurons. physiology.orgnih.govnih.gov This characteristic allows for the investigation of how NMDAR subtype composition changes over time and affects neuronal function. physiology.orgnih.gov Its ability to discriminate between NMDAR subtypes has been utilized in various tissues, including the striatum and retina, to parse the contribution of NR2B subunits to synaptic currents and neuronal responses. frontiersin.orgarvojournals.org
| NMDAR Subunit Composition | Interaction with Conantokin G | Research Application | Reference |
|---|---|---|---|
| NR1/NR2B | Potent, selective competitive antagonist. | Isolating the function of NR2B-containing receptors; studying extrasynaptic NMDAR signaling. | nih.govresearchgate.netnih.gov |
| NR1/NR2A | Does not functionally interact or shows substantially less potent inhibition. | Differentiating NR2B function from NR2A function. | nih.govnih.gov |
| NR1/NR2A/NR2B (Triheteromeric) | Inhibits these receptors, though efficacy may be less than at diheteromeric NR1/NR2B receptors. | Investigating the properties of mixed-subunit NMDARs. | wikipedia.org |
| Native receptors in immature neurons | High potency due to the predominance of NR2B subunits. | Studying developmental changes in NMDAR function and composition. | physiology.orgnih.gov |
| Native receptors in mature neurons | Lower potency due to increased expression of NR2A subunits. | Probing the functional shift from NR2B- to NR2A-mediated neurotransmission during maturation. | physiology.orgnih.govnih.gov |
Potential for Further Mechanistic Exploration of Its Neurobiological Actions
The specific neurobiological effects of Conantokin G open several avenues for deeper mechanistic investigation. Its antagonism of NR2B-containing NMDARs has been linked to potent antinociceptive and anticonvulsant properties. nih.govepa.gov Studies have shown that the antinociceptive action of conantokins is related to their NR2B selectivity, with Conantokin G being effective in various pain models. epa.gov Further research could elucidate the specific neural circuits and downstream signaling cascades through which NR2B blockade by Conantokin G alleviates pain, potentially leading to more targeted analgesic strategies.
Conantokin G also demonstrates significant neuroprotective potential. wikipedia.org It has been shown to reduce excitotoxic cell death by inhibiting Ca2+ influx through NMDARs. wikipedia.orgresearchgate.netnih.gov Specifically, its ability to block extrasynaptic NMDARs, which are strongly linked to cell death pathways, while sparing synaptic NMDARs, which are often associated with pro-survival signals, is a key area for future exploration. researchgate.net Understanding how Conantokin G modulates intracellular signaling, such as its effects on CREB (cAMP response element-binding protein) phosphorylation and mitochondrial viability, could reveal novel targets for treating neurodegenerative conditions and ischemic brain injury. researchgate.netnih.gov The opposing actions of Conantokin G on synaptic versus extrasynaptic NMDAR-activated signaling pathways present a rich field for further mechanistic studies. researchgate.net For example, while it abolishes pro-survival signaling initiated by synaptic NMDARs, it counteracts the detrimental effects of extrasynaptic NMDAR activation, an intriguing dichotomy that warrants more detailed investigation. researchgate.net
Advancements in Understanding Conantokin G's Interaction with NMDAR Subunit-Specific Mechanisms
Significant progress has been made in pinpointing the molecular determinants responsible for Conantokin G's selective interaction with the NR2B subunit. It acts as a competitive antagonist, meaning it vies with the neurotransmitter glutamate (B1630785) for its binding site on the NR2B subunit. nih.govphysiology.org This contrasts with non-competitive antagonists that might block the ion channel pore itself. nih.gov
Chimeric studies, where segments of the NR2A and NR2B subunits are swapped, have been instrumental in mapping the binding site. Research has identified the S2 region of the NR2B subunit as critical for conferring selectivity to Conantokin G. nih.gov Within this region, a single amino acid residue has been shown to be a key determinant. The substitution of methionine at position 739 (M739) in NR2B with the corresponding lysine (B10760008) from NR2A was sufficient to transfer Conantokin G's inhibitory activity to the otherwise insensitive NR2A-containing receptors. nih.gov This highlights the exquisite molecular precision of this peptide-receptor interaction.
Structure-activity relationship studies on Conantokin G itself have further refined our understanding. The N-terminal region of the peptide contains the key determinants for NR2B selectivity. smartox-biotech.com Specific amino acid residues and their post-translational modifications, such as the γ-carboxyglutamate (Gla) residues, are crucial. For example, the presence of leucine (B10760876) at position 5 is important for full antagonist activity, and substitutions at this or other positions can alter both potency and selectivity. smartox-biotech.comacs.org These findings not only advance our fundamental knowledge of NMDAR pharmacology but also provide a blueprint for engineering novel conantokin analogues with tailored selectivity profiles for use as research tools or therapeutic leads. smartox-biotech.comnih.gov
| Component | Key Region/Residue | Role in Interaction | Reference |
|---|---|---|---|
| Conantokin G (Peptide) | N-terminus | Contains the primary determinants for NR2B selectivity. | smartox-biotech.com |
| Conantokin G (Peptide) | Leu5 | Important for full antagonist potency. | acs.org |
| Conantokin G (Peptide) | γ-carboxyglutamate (Gla) residues | Crucial for structure and activity; involved in Ca2+ chelation which stabilizes the helical conformation. | wikipedia.orgacs.org |
| NMDAR (Receptor) | NR2B Subunit | The specific subunit targeted by Conantokin G. | nih.gov |
| NMDAR (Receptor) | S2 domain of NR2B | A critical region on the receptor that governs Conantokin G selectivity. | nih.gov |
| NMDAR (Receptor) | Methionine-739 (M739) in NR2B | A single amino acid residue sufficient to import inhibitory activity into the NR2A subunit when swapped. | nih.gov |
Q & A
Q. What are the key structural features of Conantokin G that influence its antagonistic activity at NMDA receptors?
Conantokin G contains 17 amino acids with multiple γ-carboxyglutamate (Gla) residues, which are critical for binding divalent cations (e.g., Mg²⁺ or Ca²⁺) and inducing helical conformational changes. These structural elements enable competitive inhibition of the NR2B subunit of NMDA receptors by occupying the glutamate-binding pocket . Methodologically, circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are used to analyze secondary structure and cation-dependent folding dynamics .
Q. What experimental assays are standard for evaluating Conantokin G’s activity in vitro?
Electrophysiological assays (e.g., patch-clamp recordings) are employed to measure NMDA receptor current inhibition. Competitive binding assays using radiolabeled glutamate or MK-801 can quantify receptor affinity. Additionally, fluorescence-based calcium influx assays in transfected HEK293 cells or primary neurons are common. Ensure proper controls (e.g., NMDA receptor subtype-specific antagonists) to validate selectivity .
Q. How do researchers ensure the purity and stability of synthetic Conantokin G in experimental setups?
High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and mass spectrometry (MS) are used for quality control. Stability studies involve incubating the peptide in buffers mimicking physiological conditions (pH 7.4, 37°C) and analyzing degradation via HPLC over time. Antioxidants (e.g., DTT) may be added to prevent oxidation of labile residues .
Advanced Research Questions
Q. How can conflicting data on Conantokin G’s efficacy across NMDA receptor subtypes be resolved?
Discrepancies may arise from variations in receptor subunit composition (e.g., NR2A vs. NR2B), expression systems (heterologous vs. native neurons), or cation concentrations. To address this, use isoform-specific transfected cell lines and standardize divalent cation concentrations in assay buffers. Meta-analyses of dose-response curves across studies can identify confounding variables .
Q. What strategies optimize the design of in vivo studies investigating Conantokin G’s neuroprotective effects?
Preclinical models (e.g., rodent ischemic stroke) require careful dosing (intracerebroventricular vs. systemic administration) and pharmacokinetic profiling to account for blood-brain barrier penetration. Employ blinded, randomized protocols with sham controls. Post-hoc histology (e.g., TTC staining for infarct volume) and behavioral assays (e.g., rotarod) are critical for validating outcomes .
Q. How do post-translational modifications (e.g., γ-carboxylation) impact Conantokin G’s functional specificity?
γ-carboxylation is vitamin K-dependent and essential for cation binding. In vitro γ-carboxylation efficiency can be assessed via MS and Edman degradation. Mutagenesis studies (e.g., substituting Gla with Glu) combined with functional assays reveal residue-specific contributions to receptor interaction .
Q. What statistical methods are recommended for analyzing Conantokin G’s dose-dependent effects in electrophysiological data?
Non-linear regression (e.g., Hill equation) is used to calculate IC₅₀ values. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) are preferable. Multivariate ANOVA can account for covariates like cell type or batch effects. Open-source tools like Clampfit (pClamp) or Python-based Neuroanalysis packages facilitate reproducible analysis .
Q. How can structural modifications enhance Conantokin G’s stability without compromising receptor selectivity?
Peptide backbone cyclization or D-amino acid substitutions can reduce proteolytic degradation. Computational modeling (e.g., molecular dynamics simulations) predicts structural impacts of modifications, followed by in vitro validation via receptor-binding assays and stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
